molecular formula C7H12N2O B8581980 3,6-Diazabicyclo[3.2.2]nonan-7-one

3,6-Diazabicyclo[3.2.2]nonan-7-one

カタログ番号: B8581980
分子量: 140.18 g/mol
InChIキー: KNPIHDSEMFBJJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6-Diazabicyclo[3.2.2]nonan-7-one is a bicyclic organic compound featuring a seven-membered ring system with two nitrogen atoms at positions 3 and 6 and a ketone group at position 5. Its molecular formula is C₇H₁₂N₂O (molecular weight: 140.18 g/mol) . The compound belongs to the diazabicyclononane family, which is notable for its rigid, bridged structure that mimics natural alkaloids.

特性

分子式

C7H12N2O

分子量

140.18 g/mol

IUPAC名

3,6-diazabicyclo[3.2.2]nonan-7-one

InChI

InChI=1S/C7H12N2O/c10-7-5-1-2-6(9-7)4-8-3-5/h5-6,8H,1-4H2,(H,9,10)

InChIキー

KNPIHDSEMFBJJK-UHFFFAOYSA-N

正規SMILES

C1CC2CNCC1C(=O)N2

製品の起源

United States

類似化合物との比較

Comparison with Structural Analogs

Structural Variations in Bicyclic Frameworks

3,7-Diazabicyclo[3.3.1]nonan-9-one
  • Structure : Features a [3.3.1] bicyclic framework with nitrogen atoms at positions 3 and 7 and a ketone at position 7.
  • Applications : Derivatives exhibit broad pharmacological activity, including analgesic properties, attributed to their ability to interact with opioid receptors .
1,4-Diazabicyclo[3.2.2]nonane
  • Structure : Shares the [3.2.2] framework but positions nitrogen atoms at 1 and 4 instead of 3 and 4.
  • Applications: Used as a precursor for α7 nAChR agonists. Its structural rigidity improves cytotoxicity when conjugated with triterpenoids, suggesting utility in anticancer therapies .
  • Key Differences : The 1,4-diaza configuration reduces steric hindrance near the ketone group, enhancing reactivity in synthetic pathways .
1,4-Diazabicyclo[2.2.2]octane (DABCO Derivatives)
  • Structure : Smaller [2.2.2] framework with nitrogen atoms at 1 and 3.
  • Applications : Primarily used as a catalyst in organic synthesis. DABCO-sulfur dioxide adducts (e.g., DABSO) are employed in gas-free SO₂ delivery .
  • Key Differences : The compact [2.2.2] system limits CNS penetration due to reduced lipophilicity, making it less suitable for neuroactive drug development compared to [3.2.2] analogs .

Substituent Effects on Pharmacological Activity

6-Methyl-3,6-Diazabicyclo[3.2.2]nonan-7-one
  • Structure : Methyl group at position 6 introduces asymmetry (racemic mixture).
  • Impact : Methyl substitution enhances metabolic stability and α7 nAChR selectivity. The InChIKey ZUPCKOVDCHXISZ-RQJHMYQMSA-N indicates stereochemical complexity, which may influence binding kinetics .
NS6784 (A-803401) and NS6740 (A-793394)
  • Structure: Both are 1,4-diazabicyclo[3.2.2]nonane derivatives with aromatic substituents (phenyl-oxadiazole and trifluoromethylphenyl-furan).
  • Activity : Despite similar binding affinities (~nM range for α7 nAChR), NS6784 acts as a partial agonist, while NS6740 is a silent modulator, highlighting how peripheral substituents dictate functional outcomes .

Physicochemical and Pharmacokinetic Properties

Compound Name Bicyclo Framework Molecular Weight (g/mol) Key Substituents Biological Activity References
3,6-Diazabicyclo[3.2.2]nonan-7-one [3.2.2] 140.18 None α7 nAChR modulation
6-Methyl-3,6-diazabicyclo[3.2.2]nonan-7-one [3.2.2] 154.21 6-methyl Enhanced metabolic stability
3,7-Diazabicyclo[3.3.1]nonan-9-one [3.3.1] 154.21 None Analgesic activity
1,4-Diazabicyclo[3.2.2]nonane [3.2.2] 138.20 None Cytotoxicity enhancer

Receptor Binding and Functional Outcomes

  • α7 nAChR Agonists: 3,6-Diazabicyclo[3.2.2]nonan-7-one derivatives exhibit higher CNS penetration than [3.3.1] analogs due to optimal lipophilicity from the [3.2.2] framework .
  • Cytotoxicity: 1,4-Diazabicyclo[3.2.2]nonane conjugates demonstrate superior cytotoxicity compared to [3.2.1] octane derivatives, as rigidity prevents undesired conformational changes during target engagement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。